1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Description
This compound is a complex organic molecule that includes a pyridinyl group, a 1,2,3-triazolyl group, and a tert-butyl group . It’s likely to be used in the field of organic chemistry for various purposes, such as synthesis of other complex molecules or as a building block in pharmaceutical research .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods available for creating similar structures. For instance, a catalyst-free synthesis method has been described for creating a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates, which are somewhat structurally similar .Scientific Research Applications
Lithiation and Substitution Reactions : N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and N, N-dimethyl-N′-(pyridin-3-ylmethyl)urea, which are closely related to the compound , undergo lithiation reactions. These reactions facilitate the creation of dilithium reagents that react with various electrophiles to yield substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Complex Formation and Hydrogen Bonding : Studies involving N-(pyridin-2-yl),N'-substituted ureas, which are structurally similar, show that these compounds form complexes through hydrogen bonding. This property is important for understanding molecular interactions and designing molecules with specific binding characteristics (Ośmiałowski et al., 2013).
Synthesis of Heterocyclic Compounds : The urea group in related compounds can act as a leaving group in the synthesis of heterocyclic compounds like 3-(tert-butyl)perhydro-1,5,3-dithiazepine. This demonstrates the potential of urea derivatives in the synthesis of complex organic molecules (Wellmar, 1998).
Water Oxidation Catalysts : Related Ru complexes, used for water oxidation, have been synthesized from ligands similar to the compound . These studies indicate potential applications in catalysis and green chemistry (Zong & Thummel, 2005).
Spectroscopic Characterization and DFT Studies : Triazole compounds with structural similarities have been characterized using techniques like X-ray diffraction and NMR spectroscopy. Such studies are crucial for understanding the physical and chemical properties of novel compounds (Inkaya et al., 2013).
Synthesis of Ligands for Metal Ions : Pyridine-based ligands, which are structurally related, have been synthesized for potential use in coordinating metal ions. These ligands can act in various chemical processes, including catalysis and metal ion detection (Vermonden et al., 2003).
properties
IUPAC Name |
1-tert-butyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-13(2,3)16-12(20)15-8-10-9-19(18-17-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHPSIVJVFLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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